3-Amino-4-(methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
3-Amino-4-(methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound featuring a benzonitrile core substituted with amino and methylamino groups, as well as a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino groups. The tetramethyl-1,3,2-dioxaborolan-2-yl group is then introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative under palladium catalysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro compounds, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
3-Amino-4-(methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 3-Amino-4-(methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the amino and boron-containing groups, which can participate in various chemical reactions. The molecular targets and pathways involved are determined by the specific functional groups and their interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(methylamino)-benzonitrile: Lacks the boron-containing group, making it less versatile in certain reactions.
4-(Methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but without the amino group, affecting its reactivity and applications.
Uniqueness
The presence of both amino and boron-containing groups in 3-Amino-4-(methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile makes it unique, offering a combination of reactivity and functionality that is not found in simpler analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-amino-4-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)7-11(17)12(10)18-5/h6-7,18H,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAAQZZUDKRGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2NC)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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